molecular formula C18H22N2O5S B13911068 (Z)-5-[4-[2-[Boc-(methyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione

(Z)-5-[4-[2-[Boc-(methyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione

Cat. No.: B13911068
M. Wt: 378.4 g/mol
InChI Key: JSHFTMXOQZNRSO-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-[4-[2-[Boc-(methyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and a Boc-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-[4-[2-[Boc-(methyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a thioamide with an α-halo acid under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidine ring and a benzaldehyde derivative.

    Boc Protection: The Boc-protected amino group is introduced by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-[4-[2-[Boc-(methyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Thiazolidinedione derivatives are known for their antidiabetic and anti-inflammatory activities. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-5-[4-[2-[Boc-(methyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The Boc-protected amino group may also play a role in the compound’s bioactivity by facilitating its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: A thiazolidinedione used to improve insulin sensitivity in patients with type 2 diabetes.

Uniqueness

(Z)-5-[4-[2-[Boc-(methyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione is unique due to its Boc-protected amino group, which can be selectively deprotected under mild conditions. This allows for further functionalization and modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

tert-butyl N-[2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]ethyl]-N-methylcarbamate

InChI

InChI=1S/C18H22N2O5S/c1-18(2,3)25-17(23)20(4)9-10-24-13-7-5-12(6-8-13)11-14-15(21)19-16(22)26-14/h5-8,11H,9-10H2,1-4H3,(H,19,21,22)/b14-11-

InChI Key

JSHFTMXOQZNRSO-KAMYIIQDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.